N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
Description
This compound belongs to a class of hybrid heterocyclic carboxamides featuring a pyrazolone core linked to an isoxazole moiety via an amide bond. The pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is substituted with methyl and phenyl groups at positions 1 and 2, respectively, while the isoxazole ring (5-methyl-3-phenyl-4-isoxazolecarboxamide) incorporates a phenyl group at position 3 and a methyl group at position 3. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in anti-inflammatory and anticancer research .
Properties
Molecular Formula |
C22H20N4O3 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C22H20N4O3/c1-14-19(22(28)26(25(14)3)17-12-8-5-9-13-17)23-21(27)18-15(2)29-24-20(18)16-10-6-4-7-11-16/h4-13H,1-3H3,(H,23,27) |
InChI Key |
SESNSKQJDHIINS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C |
Origin of Product |
United States |
Biological Activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews its biological activity, focusing on its immunomodulatory effects, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a pyrazole and isoxazole moiety, which are known to contribute to various biological activities.
1. Immunomodulatory Effects
Recent studies have highlighted the immunoregulatory properties of isoxazole derivatives. Isoxazole compounds have been shown to modulate immune responses by influencing cytokine production and immune cell proliferation. Specifically, this compound has demonstrated the ability to inhibit TNF-alpha production in human whole blood cultures and suppress the humoral immune response in vitro .
2. Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects. It has been shown to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition suggests potential use as an anti-inflammatory agent .
3. Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various models:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Mice with induced inflammation | Reduced paw swelling and inflammatory cytokine levels |
| Study 2 | Human PBMC cultures | Inhibition of TNF-alpha production and PHA-induced proliferation |
| Study 3 | Lupus-prone mice | Decreased glomerulonephritis symptoms and improved renal function |
These studies collectively indicate that the compound not only reduces inflammation but also modulates immune responses effectively.
The proposed mechanism of action involves the modulation of signaling pathways associated with immune responses. The compound's structure allows it to interact with key receptors involved in inflammation and immune regulation, leading to decreased expression of pro-inflammatory cytokines .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, including:
1.1 Anti-inflammatory Effects
Research indicates that derivatives of isoxazole, similar to the compound , possess considerable anti-inflammatory properties. For example, certain isoxazole derivatives have been shown to inhibit lipoxygenase and cyclooxygenase enzymes, which are key players in the inflammatory process . This suggests that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide may also exhibit similar effects, making it a candidate for treating inflammatory diseases.
1.2 Immunomodulatory Activity
Isoxazole derivatives have been studied for their immunomodulatory effects. For instance, compounds like VGX-1027 have demonstrated efficacy in modulating immune responses and alleviating symptoms of autoimmune diseases . The potential immunoregulatory role of this compound could be explored further in preclinical models.
1.3 Analgesic Properties
The compound may also possess analgesic properties akin to those observed in related pyrazole derivatives. Metamizole sodium, a well-known analgesic and antipyretic agent related to pyrazole compounds, highlights the potential for similar applications .
Potential Therapeutic Applications
Given its pharmacological properties and mechanisms of action, this compound could find applications in several therapeutic areas:
3.1 Treatment of Autoimmune Diseases
The immunomodulatory effects suggest potential use in treating autoimmune conditions such as rheumatoid arthritis or lupus. Preclinical studies could evaluate its efficacy in reducing symptoms and improving quality of life for patients suffering from these conditions.
3.2 Management of Pain Disorders
If the analgesic properties are confirmed through rigorous testing, this compound could be developed as a new pain management therapy for chronic pain conditions.
3.3 Anti-cancer Research
Given the structural similarities with other bioactive compounds that exhibit anticancer properties, further investigation into its potential as an anti-cancer agent could be warranted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituent patterns, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings from Structural Comparisons
Replacement with pyrazolo[1,5-a]pyrimidine (as in ) introduces additional hydrogen-bonding sites, but bulky substituents like 4-methoxyphenyl reduce cytotoxicity, suggesting steric hindrance may limit activity.
Substituent Effects: The 3-phenyl group on the isoxazole ring contributes to lipophilicity, which may enhance membrane permeability compared to unsubstituted analogs . Methyl groups at positions 1 and 5 on the pyrazolone ring stabilize the enol tautomer, favoring interactions with polar residues in target proteins .
Biological Activity Trends :
- Compounds with sulfonamide or hydroxyphenyl substitutions (e.g., ) exhibit stronger anti-inflammatory activity, while the target compound’s isoxazole-carboxamide hybrid may offer a balance between solubility and target engagement .
- Cytotoxic activity diminishes with aryl substitutions (e.g., 4-methoxyphenyl in ), aligning with evidence that electron-donating groups reduce bioactivity in certain cancer cell lines .
Table 2: Crystallographic and Computational Analysis
- Structural Insights: The target compound’s predicted monoclinic system (via SHELX ) and torsion angles suggest greater conformational flexibility compared to rigid pyrazolo[1,5-a]pyrimidine derivatives, which may influence pharmacokinetics .
Preparation Methods
Formation of Ethyl 1H-Pyrazole-4-carboxylate
The pyrazole core is synthesized via cyclocondensation of 2-ethoxymethylene acetoacetic ester (2a–b ) with hydrazine hydrate.
Procedure :
-
Dissolve 2-ethoxymethylene acetoacetic ester (0.2 mol) in ethanol (150 mL).
-
Add 80% hydrazine hydrate (0.4 mol) dropwise under ice-cooling.
-
Stir at room temperature until reaction completion (TLC monitoring).
-
Concentrate under reduced pressure, extract with 1,2-dichloroethane, and recrystallize to obtain ethyl 1H-pyrazole-4-carboxylate (3a–b ) as light-yellow solids.
Methylation at the Pyrazole N1 Position
Procedure :
-
React ethyl 1H-pyrazole-4-carboxylate (3a–b , 0.5 mol) with dimethyl sulfate (0.24 mol) in toluene using NaHCO₃ as a base.
-
Maintain temperature at 20–30°C during addition, then heat to 50°C until completion.
-
Filter, wash with ice water, and concentrate to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate (4a–b ).
Saponification to Pyrazole Carboxylic Acid
Procedure :
Conversion to Pyrazole Carbonyl Chloride
Procedure :
-
Reflux 5a–b (10 mmol) in thionyl chloride (8 h).
-
Distill excess SOCl₂ under vacuum to yield pyrazole-4-carbonyl chloride (6a–b ) as a reactive intermediate.
Synthesis of the Isoxazole Carboxylic Acid Subunit
Cyclocondensation for Isoxazole Formation
While explicit details for 5-methyl-3-phenylisoxazole-4-carboxylic acid are absent in provided sources, analogous isoxazole syntheses involve:
-
Reacting β-diketones with hydroxylamine hydrochloride.
Hypothetical Procedure :
-
Condense ethyl acetoacetate with benzaldehyde to form a β-diketone.
-
Treat with hydroxylamine hydrochloride to form the isoxazole ring.
-
Functionalize position 4 via nitration followed by reduction to an amine, then oxidation to a carboxylic acid.
Amide Coupling to Assemble the Target Compound
Procedure :
-
Dissolve pyrazole-4-carbonyl chloride (6a–b , 12 mmol) in anhydrous THF (30 mL).
-
Add dropwise to a solution of 5-methyl-3-phenylisoxazol-4-amine (10 mmol) and K₂CO₃ (10 mmol) in THF at 5°C.
-
Stir at room temperature until reaction completion (TLC monitoring).
-
Filter, concentrate, and recrystallize from ethyl acetate to obtain the target compound.
Reaction Conditions :
-
Temperature: 5°C → room temperature.
-
Solvent: Tetrahydrofuran (THF).
-
Base: Potassium carbonate.
Analytical Characterization
Spectroscopic Data
Physical Properties
-
Molecular Formula : C₂₂H₂₀N₄O₃.
-
Molecular Weight : 388.4 g/mol.
-
Appearance : White crystalline solid.
Optimization and Challenges
Critical Parameters
Side Reactions
-
Hydrolysis of acid chloride to carboxylic acid if moisture is present.
-
N-methylation competing during coupling (mitigated by controlled stoichiometry).
Industrial and Research Applications
This compound’s structural features align with bioactive molecules exhibiting antifungal and anti-inflammatory properties. Its synthesis methodology is scalable for industrial production, with potential applications in:
Q & A
Q. Structure-Activity Relationship (SAR) strategies :
- Isoxazole ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-phenyl position to enhance binding affinity to target enzymes .
- Pyrazole core modifications : Replacing methyl with bulkier groups (e.g., trifluoromethyl) to improve metabolic stability, as seen in related antipyretic analogs .
What computational methods are used to predict binding modes and electronic properties?
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with cyclooxygenase (COX) or other targets, using crystal structures (PDB IDs) as templates .
- Density Functional Theory (DFT) : Calculations at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
How can conflicting crystallographic and spectroscopic data be resolved?
- Hirshfeld surface analysis : Using CrystalExplorer to quantify intermolecular interactions (e.g., C–H⋯O bonds) and validate packing motifs .
- Dynamic NMR : Resolving rotational barriers in amide bonds that may cause signal splitting .
What strategies are employed to enhance solubility without compromising activity?
- Prodrug design : Esterification of the carboxamide group to improve bioavailability, as demonstrated in sulfonamide derivatives .
- Co-crystallization : Screening with co-formers (e.g., succinic acid) to create stable salts .
How is the compound’s reactivity monitored in complex reaction mixtures?
- LC-MS/MS : Tracking degradation products under oxidative (e.g., H₂O₂) or hydrolytic conditions.
- In situ IR : Detecting intermediate species during reflux reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
